4-chloro-N,N-diethyl-3-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
4-chloro-N,N-diethyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group, diethylamino groups, and a pyrrolidinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-diethyl-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route includes:
Formation of the Benzamide Core: The initial step involves the acylation of aniline derivatives with chloroacetyl chloride to form the benzamide core.
Introduction of the Pyrrolidinylsulfonyl Group: This step involves the reaction of the benzamide intermediate with pyrrolidine and sulfonyl chloride under basic conditions to introduce the pyrrolidinylsulfonyl group.
N,N-Diethylation: The final step involves the alkylation of the amide nitrogen with diethylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N,N-diethyl-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and amide functionalities.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amide or sulfonyl derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
4-chloro-N,N-diethyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 4-chloro-N,N-diethyl-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinylsulfonyl group may enhance binding affinity and specificity, while the chloro and diethylamino groups can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N,N-diethylbenzamide: Lacks the pyrrolidinylsulfonyl group, resulting in different biological activity.
N,N-diethyl-3-(pyrrolidin-1-ylsulfonyl)benzamide: Lacks the chloro group, affecting its reactivity and binding properties.
4-chloro-N,N-dimethyl-3-(pyrrolidin-1-ylsulfonyl)benzamide: Similar structure but with dimethyl groups instead of diethyl, leading to different pharmacokinetic profiles.
Uniqueness
The unique combination of the chloro, diethylamino, and pyrrolidinylsulfonyl groups in 4-chloro-N,N-diethyl-3-(pyrrolidin-1-ylsulfonyl)benzamide imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H21ClN2O3S |
---|---|
Molecular Weight |
344.9 g/mol |
IUPAC Name |
4-chloro-N,N-diethyl-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C15H21ClN2O3S/c1-3-17(4-2)15(19)12-7-8-13(16)14(11-12)22(20,21)18-9-5-6-10-18/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
KHCKJNNZKIAUPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
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